Dibutylpentylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutylpentylamine can be synthesized through the alkylation of pentylamine with butyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of butyl halide to form the desired product .
Industrial Production Methods
In industrial settings, this compound is produced through continuous flow processes that ensure high yield and purity. The process involves the use of automated reactors where the reactants are mixed and heated under controlled conditions to facilitate the reaction. The product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Dibutylpentylamine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Dibutylpentylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dibutylpentylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on proteins and altering their activity. The pathways involved include signal transduction and metabolic processes, where the compound can modulate the function of key enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Dibutylamine: Similar structure but lacks the pentyl group.
Dipentylamine: Similar structure but lacks the butyl groups.
Tributylamine: Contains three butyl groups instead of two butyl and one pentyl group.
Uniqueness
Dibutylpentylamine is unique due to its specific combination of butyl and pentyl groups, which confer distinct chemical and physical properties. This structural uniqueness allows it to participate in specific reactions and interactions that are not possible with other similar compounds .
Properties
IUPAC Name |
N,N-dibutylpentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N/c1-4-7-10-13-14(11-8-5-2)12-9-6-3/h4-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHULSCLOPRJSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCC)CCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335756 |
Source
|
Record name | Dibutylpentylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6703-22-6 |
Source
|
Record name | Dibutylpentylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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